8-Nonenal

Description

The exact mass of the compound 8-Nonenal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Nonenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nonenal including the price, delivery time, and more detailed information at info@benchchem.com.

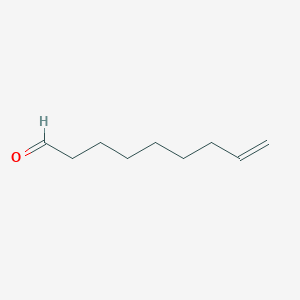

Structure

3D Structure

Properties

IUPAC Name |

non-8-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOZUISHEWOWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052071 | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39770-04-2 | |

| Record name | 8-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-8-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Nonenal: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenal (C₉H₁₆O) is a long-chain unsaturated aldehyde that has garnered interest in various scientific fields, from flavor and fragrance chemistry to materials science. Its presence as a volatile organic compound and its potential for chemical reactivity make it a molecule of interest for researchers in diverse areas. This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Nonenal, its synthesis and reactivity, and the analytical methods used for its characterization. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development where 8-Nonenal may be a relevant molecule.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a molecule is paramount for its application in research and development. This section details the key identifiers and physicochemical characteristics of 8-Nonenal.

Identifiers and Structure

-

IUPAC Name: non-8-enal

-

Molecular Formula: C₉H₁₆O

-

Molecular Weight: 140.22 g/mol [1]

-

CAS Number: 39770-04-2[1]

-

Canonical SMILES: C=CCCCCCCC=O[1]

-

InChI Key: QPOZUISHEWOWQL-UHFFFAOYSA-N[1]

The structure of 8-Nonenal is characterized by a nine-carbon aliphatic chain with a terminal aldehyde group and a terminal double bond between carbons 8 and 9.

Table 1: Key Identifiers for 8-Nonenal

| Identifier | Value |

| IUPAC Name | non-8-enal |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| CAS Number | 39770-04-2 |

| Canonical SMILES | C=CCCCCCCC=O |

| InChI Key | QPOZUISHEWOWQL-UHFFFAOYSA-N |

Physicochemical Properties

Experimentally determined physicochemical data for 8-Nonenal is not extensively available in the public domain. Much of the available information is either estimated or pertains to its isomers, such as trans-2-nonenal or the saturated aldehyde, nonanal. The data presented in Table 2 is a combination of estimated values and data for structurally similar compounds to provide a likely range for the properties of 8-Nonenal.

Table 2: Physicochemical Properties of 8-Nonenal and Related Compounds

| Property | 8-Nonenal (Estimated/Inferred) | Nonanal (Experimental) | trans-2-Nonenal (Experimental) |

| Boiling Point | 199-200 °C (est.)[2] | 195 °C[3] | 188-190 °C |

| Melting Point | Not available | -19.3 °C[3] | Not available |

| Density | Not available | 0.8264 g/cm³ at 22 °C[3] | Not available |

| Water Solubility | 175.5 mg/L at 25 °C (est.)[2] | 96 mg/L at 25 °C[3] | Not available |

| Appearance | Colorless liquid (inferred) | Clear brown liquid[3] | Colorless liquid |

Synthesis and Reactivity

The synthesis and reactivity of 8-Nonenal are dictated by the presence of two key functional groups: the terminal aldehyde and the terminal alkene.

Synthesis of 8-Nonenal

The general principle behind such a synthesis would likely involve the selective oxidation of the corresponding primary alcohol, 8-nonen-1-ol, or the partial reduction of a corresponding carboxylic acid or ester derivative.

Chemical Reactivity

The reactivity of 8-Nonenal is a composite of the reactions characteristic of aldehydes and terminal alkenes.

-

Aldehyde Group Reactivity: The aldehyde functional group is susceptible to nucleophilic attack at the carbonyl carbon. It can undergo a variety of reactions, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 8-nonenoic acid.

-

Reduction: Can be reduced to the primary alcohol, 8-nonen-1-ol.

-

Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

-

Wittig Reaction: Can be converted to an alkene via reaction with a phosphonium ylide.

-

-

Alkene Group Reactivity: The terminal double bond is a site of high electron density and is susceptible to electrophilic addition reactions, such as:

-

Hydrogenation: Can be reduced to the saturated aldehyde, nonanal.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) across the double bond.

-

Hydration: Addition of water in the presence of an acid catalyst to form the corresponding alcohol.

-

The presence of both functional groups allows for the possibility of selective reactions by choosing appropriate reagents and reaction conditions.

Sources

An In-Depth Technical Guide to the Formation of 8-Nonenal from Lipid Peroxidation of Unsaturated Fatty Acids

Abstract

Lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs), is a fundamental process implicated in both cellular signaling and the pathophysiology of numerous diseases driven by oxidative stress. This process generates a diverse array of reactive aldehydes, including the well-studied 4-hydroxy-2-nonenal (HNE) and trans-2-nonenal. This technical guide focuses on a lesser-known but analytically significant isomer: 8-nonenal. While initially identified as a potent off-odor compound in food packaging, its formation via lipid peroxidation suggests it may also serve as a potential, yet underexplored, marker of oxidative damage in biological systems. This document provides a comprehensive exploration of the mechanistic pathways leading to 8-nonenal formation, a critical evaluation of the analytical methodologies required for its robust quantification, and a discussion of its broader implications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: The Foundation: Lipid Peroxidation and Aldehyde Generation

The Chemistry of Lipid Peroxidation: A Free Radical Chain Reaction

Lipid peroxidation is a classic free-radical-mediated chain reaction that degrades PUFAs within cell membranes and lipoproteins. The process is autocatalytic and can be conceptually divided into three distinct phases:

-

Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a bis-allylic methylene group of a PUFA. This is the thermodynamically most favorable site for hydrogen abstraction due to the weakened C-H bond. This event creates a carbon-centered lipid radical (L•).

-

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH). This step propagates the chain reaction, amplifying the initial oxidative event.

-

Termination: The reaction ceases when two radical species react with each other to form a non-radical product.

This cascade results in the accumulation of lipid hydroperoxides (LOOH), which are relatively unstable primary products.

The Role of Reactive Oxygen Species (ROS) and Precursor Fatty Acids

The generation of ROS is a natural consequence of aerobic metabolism, but its overproduction under pathological conditions leads to oxidative stress.[1] ROS, particularly the hydroxyl radical, are the primary initiators of non-enzymatic lipid peroxidation.[2] The susceptibility of a fatty acid to peroxidation is directly proportional to the number of double bonds it contains.[3] Consequently, ω-6 PUFAs like linoleic acid and arachidonic acid, and ω-3 PUFAs are common substrates.[4][5]

Enzymatic vs. Non-Enzymatic Pathways

While ROS-driven peroxidation is a non-specific, non-enzymatic process, aldehyde formation can also be initiated enzymatically.[6] Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) can catalyze the controlled oxidation of PUFAs to generate specific hydroperoxides.[7] These hydroperoxides can then be further metabolized by enzymes like hydroperoxide lyase to yield specific aldehydes.[8] This enzymatic pathway is crucial in plant signaling but also contributes to the aldehyde profile in mammalian systems.

Section 2: The Mechanistic Formation of 8-Nonenal

The structure of 8-nonenal, with a terminal double bond at the C8-C9 position (counting from the aldehyde carbon), provides critical clues to its formation. It necessitates the oxidative cleavage of a PUFA at a specific location.

Proposed Unsaturated Fatty Acid Precursors

Unlike 2-nonenal or 4-HNE, whose origins from common C18 and C20 PUFAs are well-established, the direct precursor to 8-nonenal is not extensively documented in the literature. However, based on the principles of lipid peroxidation chemistry, a plausible precursor would be a very-long-chain monounsaturated fatty acid with a double bond at the ω-9 position, such as eicosenoic acid (20:1, n-9) or erucic acid (22:1, n-9) . Cleavage at the double bond would yield a nine-carbon aldehyde.

Proposed Non-Enzymatic Formation Pathway

The formation of 8-nonenal from a precursor like eicosenoic acid would proceed through the established mechanism of lipid hydroperoxide decomposition.

-

Hydrogen Abstraction: A ROS abstracts a hydrogen from the allylic C-10 position of eicosenoic acid, forming a lipid radical.

-

Peroxyl Radical Formation: The radical reacts with O₂ to form a peroxyl radical (LOO•) at C-10.

-

Hydroperoxide Formation: The peroxyl radical abstracts a hydrogen from another molecule, yielding a C-10 lipid hydroperoxide (10-HPODE).

-

Cleavage (Hock Cleavage): The unstable hydroperoxide undergoes cleavage. The scission of the C9-C10 bond results in the formation of 8-nonenal and a corresponding C11 byproduct.

The diagram below illustrates this proposed non-enzymatic pathway.

Caption: Proposed non-enzymatic pathway for 8-nonenal formation.

Section 3: Analytical Methodologies for 8-Nonenal Quantification

The quantification of aldehydes like 8-nonenal in complex biological matrices is challenging due to their high reactivity, volatility, and typically low concentrations.[9] A robust analytical workflow is paramount and hinges on meticulous sample preparation.

Sample Preparation: The Key to Accurate Measurement

The primary goal of sample preparation is to extract 8-nonenal from the matrix (e.g., plasma, tissue homogenate, cell culture media) while removing interfering substances like proteins and lipids and concentrating the analyte.[10]

This protocol is adapted from methods used for similar aldehydes and is suitable for concentrating 8-nonenal from aqueous matrices like plasma or cell culture supernatant.[11]

Causality: The choice of a C18 sorbent is based on the hydrophobic nature of 8-nonenal, allowing it to be retained while polar interferents are washed away. The elution solvent (acetonitrile) is strong enough to desorb the analyte but is compatible with subsequent LC-MS analysis.

-

Sample Pre-treatment:

-

To 1 mL of sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., d4-8-nonenal) for accurate quantification.

-

Add 2 mL of methanol to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Rationale: Protein precipitation is essential as proteins can clog the SPE column and interfere with ionization in the mass spectrometer.[10]

-

-

SPE Column Conditioning:

-

Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of acetonitrile followed by 3 mL of deionized water. Do not allow the sorbent bed to dry.

-

Rationale: Conditioning activates the C18 stationary phase, ensuring proper interaction with the analyte.

-

-

Sample Loading:

-

Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of 5% methanol in water to remove salts and polar impurities.

-

Rationale: This wash step is critical for removing matrix components that could cause ion suppression during MS analysis.

-

-

Elution:

-

Elute the retained 8-nonenal with 2 mL of acetonitrile into a clean collection tube.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Rationale: The evaporation and reconstitution step concentrates the analyte, significantly improving the method's sensitivity.[9]

-

Detection and Quantification: Mass Spectrometry Workflows

Mass spectrometry, coupled with a chromatographic separation, provides the necessary sensitivity and selectivity for quantifying 8-nonenal.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds. The identification of 8-nonenal in polyethylene was achieved using a sophisticated 2-D GC/MS system.[12] For biological samples, headspace extraction is often employed.

Sources

- 1. Oxidative Stress in the Pathogenesis of Neurodegenerative Diseases | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of 8-nonenal as an important contributor to "plastic" off-odor in polyethylene packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

As the global population ages, understanding the molecular drivers of physiological decline is paramount for the development of effective therapeutic interventions. Among the myriad of biochemical alterations that accompany aging, the accumulation of reactive aldehydes from lipid peroxidation has emerged as a significant contributor to cellular dysfunction. This technical guide provides an in-depth exploration of 2-Nonenal, an α,β-unsaturated aldehyde intrinsically linked to the aging process. Initially identified as the primary molecule responsible for the characteristic age-related change in body odor, the physiological implications of 2-Nonenal are now understood to extend far beyond the integumentary system. This document synthesizes the current scientific understanding of 2-Nonenal, from its biochemical genesis to its systemic and cellular impacts. We will dissect its mechanism of formation, its role in inducing oxidative stress and cellular damage, and its potential as a biomarker for age-related pathologies. Furthermore, this guide details established and emerging methodologies for the detection and quantification of 2-Nonenal and its adducts, providing researchers with the practical knowledge to investigate its role in their own studies. Finally, we will explore potential therapeutic strategies aimed at mitigating the detrimental effects of 2-Nonenal, offering a forward-looking perspective for drug development professionals. This comprehensive resource is designed to empower researchers and clinicians to further elucidate the role of 2-Nonenal in aging and to pave the way for novel interventions to promote healthier aging.

Introduction: The Emergence of 2-Nonenal as a Biomarker of Aging

The aging process is characterized by a gradual decline in physiological function and an increased susceptibility to disease. At the molecular level, this is accompanied by a host of changes, including increased oxidative stress and the accumulation of damaged macromolecules. One of the key consequences of age-related oxidative stress is the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, which generates a variety of reactive aldehydes. While much research has focused on aldehydes such as 4-hydroxy-2-nonenal (HNE), another reactive aldehyde, 2-Nonenal, has gained prominence as a specific and discernible marker of the aging process[1][2].

Initially discovered in the context of age-related changes in body odor, 2-Nonenal is an unsaturated aldehyde with a characteristic greasy or grassy scent[2][3]. Its presence becomes detectable in individuals from the age of 40 and its concentration tends to increase with advancing age[2][3]. This age-dependent accumulation is not merely a superficial phenomenon but is indicative of fundamental shifts in lipid metabolism and the body's antioxidant defense systems[1]. As a reactive aldehyde, 2-Nonenal possesses the capacity to interact with and modify biological molecules, suggesting a broader role in age-related physiological changes beyond its olfactory signature. This guide will delve into the multifaceted role of 2-Nonenal, positioning it as a molecule of significant interest for the scientific and drug development communities.

The Biochemical Genesis of 2-Nonenal

The formation of 2-Nonenal is a direct consequence of the oxidative degradation of specific unsaturated fatty acids, a process that is exacerbated with age. Understanding this biochemical pathway is crucial for developing strategies to mitigate its production.

The Precursors: Omega-7 Monounsaturated Fatty Acids

The primary precursors for 2-Nonenal are omega-7 monounsaturated fatty acids, particularly palmitoleic acid and vaccenic acid[1][4]. These fatty acids are components of the skin's surface lipids. Research has shown a positive correlation between the age-related increase in 2-Nonenal and the concentration of omega-7 fatty acids in skin lipids[2][5]. While the precise mechanism for this age-related increase in omega-7 fatty acids is not yet fully elucidated, it represents a key initiating factor in the 2-Nonenal production cascade[1].

The Driver: Lipid Peroxidation

The conversion of omega-7 fatty acids to 2-Nonenal is driven by lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS)[1]. The aging process is associated with both an increase in ROS production, partly due to alterations in mitochondrial function, and a decline in the efficacy of the body's antioxidant defense systems[1]. This redox imbalance creates a permissive environment for the oxidative attack on unsaturated fatty acids.

The process can be summarized as follows:

-

Initiation: ROS, such as the hydroxyl radical (•OH), abstract a hydrogen atom from a methylene group in the fatty acid chain, creating a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another fatty acid, propagating the chain reaction and forming a lipid hydroperoxide.

-

Decomposition: These unstable lipid hydroperoxides decompose, often in the presence of transition metals, to form a variety of secondary products, including reactive aldehydes like 2-Nonenal[3].

The following diagram illustrates the formation of 2-Nonenal from the oxidative degradation of an omega-7 fatty acid.

Caption: Formation pathway of 2-Nonenal.

Systemic and Cellular Pathophysiology of 2-Nonenal

While initially characterized on the skin, the lipophilic nature of 2-Nonenal allows it to partition into cellular membranes and potentially enter systemic circulation, exerting effects on various tissues. Its high reactivity as an α,β-unsaturated aldehyde underpins its ability to induce cellular damage.

Chemical Reactivity and Adduct Formation

2-Nonenal's electrophilic nature makes it highly reactive towards nucleophilic functional groups present in biomolecules[6]. It can participate in two primary types of reactions:

-

Michael Addition: The C-3 double bond is susceptible to nucleophilic attack from the side chains of cysteine, histidine, and lysine residues in proteins.

-

Schiff Base Formation: The aldehyde group at C-1 can react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base[6].

These reactions lead to the formation of stable covalent adducts on proteins, altering their structure and function. The formation of a novel 2-nonenal-lysine adduct, cis- and trans-Nϵ-3-[(hept-1-enyl)-4-hexylpyridinium]lysine (HHP-lysine), has been identified in vivo[7].

Cellular Effects of 2-Nonenal

Emerging evidence indicates that 2-Nonenal can trigger a cascade of detrimental cellular events:

-

Induction of Oxidative Stress and Mitochondrial Dysfunction: 2-Nonenal can induce the production of reactive oxygen species (ROS), contributing to a vicious cycle of oxidative stress[6]. It has also been implicated in causing mitochondrial damage, a key event in cellular aging and apoptosis[6][8].

-

Effects on Skin Cells: In human keratinocytes, 2-Nonenal has been shown to decrease cell viability and promote apoptosis. Furthermore, in 3D epidermal models, it reduces the thickness of the epidermal layer and the number of proliferating cells, suggesting a direct role in skin aging[4][6].

-

Protein Modification and Impaired Function: The formation of 2-Nonenal-protein adducts can lead to protein carbonylation, a hallmark of oxidative damage. This can inactivate enzymes, disrupt signaling pathways, and impair cellular function. For instance, 2-Nonenal has been shown to preferentially react with lysine residues in proteins like human serum albumin[7].

-

Interaction with Cellular Receptors: 2-Nonenal-modified proteins may be recognized by scavenger receptors, such as the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which is expressed on endothelial cells. This interaction could potentially contribute to endothelial dysfunction and the pathogenesis of vascular diseases[7].

The following diagram illustrates the cellular targets and downstream effects of 2-Nonenal.

Caption: Cellular effects of 2-Nonenal.

Methodologies for the Study of 2-Nonenal

Accurate and sensitive detection and quantification of 2-Nonenal are essential for elucidating its role in aging and disease. A variety of analytical techniques have been developed for this purpose.

Sample Collection

-

Skin Surface: The most common method for sampling 2-Nonenal involves collecting it from the skin surface. This can be achieved by wiping the skin with gauze or cotton, or by having subjects wear treated shirts from which the compounds are later extracted[2][5].

-

Systemic Samples: For investigating the systemic presence of 2-Nonenal, blood (plasma) and urine samples can be collected[3]. Analysis of tissue homogenates, such as from animal models, is also a valuable approach[7].

Analytical Techniques for Quantification

The following table summarizes the primary analytical methods used for the detection and quantification of 2-Nonenal.

| Method | Principle | Sample Type(s) | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification and quantification. | Skin swabs, worn fabrics, headspace of biological fluids. | High sensitivity and specificity; considered the gold standard. | Requires derivatization for non-volatile adducts; complex sample preparation. |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase followed by detection (e.g., UV, fluorescence). | Plasma, tissue homogenates, reaction mixtures. | Suitable for analyzing 2-Nonenal and its adducts. | May require derivatization for sensitive detection. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly specific mass spectrometric detection. | Plasma, tissue homogenates, protein digests. | High sensitivity and specificity for both free 2-Nonenal and its protein adducts. | Requires sophisticated instrumentation and expertise. |

| Biosensors (Bio-sniffers) | Enzyme-based sensors that detect 2-Nonenal through changes in fluorescence or other signals. | Gas phase (skin emissions). | Potential for real-time, continuous monitoring. | Specificity can be a challenge; still under development for routine use. |

Experimental Protocol: Quantification of 2-Nonenal in Skin Wipes by GC-MS

This protocol provides a general framework for the analysis of 2-Nonenal from skin wipe samples.

1. Sample Collection: 1.1. Vigorously wipe a defined area of the skin (e.g., the back or chest) with a pre-cleaned organic-solvent-resistant gauze pad for a standardized duration. 1.2. Immediately place the gauze pad into a clean glass vial with a PTFE-lined cap. 1.3. Store the sample at -80°C until analysis.

2. Extraction: 2.1. Add a known volume of an appropriate organic solvent (e.g., dichloromethane) containing an internal standard to the vial. 2.2. Vortex or sonicate the sample to extract the analytes from the gauze. 2.3. Transfer the solvent to a new vial and concentrate it under a gentle stream of nitrogen.

3. Derivatization (Optional but often recommended for aldehydes): 3.1. React the extracted sample with a derivatizing agent (e.g., PFBHA) to form a more stable and volatile derivative suitable for GC-MS analysis.

4. GC-MS Analysis: 4.1. Inject an aliquot of the extracted (and derivatized) sample into the GC-MS system. 4.2. Use a suitable capillary column (e.g., DB-1) and a temperature program to separate the components. 4.3. Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of the 2-Nonenal derivative and the internal standard.

5. Quantification: 5.1. Generate a calibration curve using known concentrations of a 2-Nonenal standard. 5.2. Calculate the concentration of 2-Nonenal in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Therapeutic Strategies and Future Directions

Given the detrimental effects of 2-Nonenal, strategies to mitigate its formation and activity are of significant interest for promoting healthy aging and preventing age-related diseases.

Current Approaches

-

Topical Interventions: The most direct approach to managing 2-Nonenal is through topical application of products that can either neutralize it or inhibit its formation.

-

Antioxidants: Topical antioxidants can help to quench the ROS that initiate lipid peroxidation.

-

Scavengers: Certain natural compounds, such as polyphenols found in persimmon and eggplant extracts, have been shown to scavenge 2-Nonenal, likely through the formation of adducts[6].

-

-

Dietary and Lifestyle Modifications:

-

Antioxidant-Rich Diet: A diet rich in fruits and vegetables provides a systemic supply of antioxidants that may help to reduce overall oxidative stress.

-

Omega-7 Fatty Acid Intake: While the link is not definitively established, modulating the intake of foods rich in omega-7 fatty acids, such as certain fish and nuts, may be an area for future investigation[1].

-

Future Therapeutic Avenues

-

Pharmacological Inhibition of Lipid Peroxidation: The development of drugs that can specifically inhibit the enzymes involved in lipid peroxidation or enhance the body's natural antioxidant defenses could be a promising strategy.

-

Targeting 2-Nonenal Detoxification Pathways: Enhancing the activity of enzymes that metabolize and detoxify aldehydes, such as aldehyde dehydrogenases (ALDHs) and glutathione S-transferases (GSTs), could promote the clearance of 2-Nonenal[9][10][11].

-

Development of Systemic 2-Nonenal Scavengers: The design of safe and effective systemic scavengers that can neutralize 2-Nonenal in circulation could prevent its detrimental effects on various tissues.

Conclusion

2-Nonenal has transitioned from being a mere curiosity associated with the "smell of aging" to a recognized biomarker of age-related oxidative stress with tangible pathophysiological consequences. Its formation from the oxidative degradation of omega-7 fatty acids on the skin is a clear indicator of the age-related decline in antioxidant defenses. The reactivity of 2-Nonenal and its ability to form adducts with proteins and induce cellular damage, particularly in the skin, are now well-documented.

For researchers in the field of aging, 2-Nonenal represents a valuable tool for studying the progression of age-related changes and the efficacy of interventions. For drug development professionals, the pathways of 2-Nonenal formation and its downstream effects present novel targets for therapeutic intervention. While much of the current research has focused on its dermatological effects, the potential for systemic impacts of 2-Nonenal warrants further investigation. Future studies should aim to elucidate its role in age-related diseases beyond the skin, map its systemic distribution and metabolism, and identify specific protein targets and signaling pathways it perturbs. A deeper understanding of the biology of 2-Nonenal will undoubtedly open new avenues for the development of strategies to promote health and longevity.

References

-

Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. (n.d.). Journal of Biological Chemistry. Retrieved January 23, 2026, from [Link]

-

2-Nonenal – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

-

2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The mysterious scent of time: 2-Nonenal, the scent of the elderly. (2024, April 4). Iconic Elements by dr. Wu. Retrieved January 23, 2026, from [Link]

-

Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor. (2023, June 24). MDPI. Retrieved January 23, 2026, from [Link]

-

Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

4-Hydroxy-2-nonenal: a critical target in oxidative stress?. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Identification of biochemical pathways for the metabolism of oxidized low-density lipoprotein derived aldehyde-4-hydroxy trans-2-nonenal in vascular smooth muscle cells. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

2-Nonenal newly found in human body odor tends to increase with aging. (2001, April). PubMed. Retrieved January 23, 2026, from [Link]

-

2-Nonenal newly found in human body odor tends to increase with aging.. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

Sources

- 1. The mysterious scent of time: 2-Nonenal, the scent of the elderly - Iconic Elements by dr. Wu [iconic-elements.com]

- 2. 2-Nonenal newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of biochemical pathways for the metabolism of oxidized low-density lipoprotein derived aldehyde-4-hydroxy trans-2-nonenal in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Nonenal: A Key Volatile Organic Compound in Human Body Odor

Abstract

This technical guide provides a comprehensive overview of 8-nonenal, a significant volatile organic compound (VOC) implicated in human body odor, particularly the characteristic scent associated with aging. This document synthesizes current scientific understanding of its biochemical origins, physicochemical properties, and the analytical methodologies required for its detection and quantification. We will explore the lipid peroxidation pathway responsible for its formation, present detailed protocols for its analysis via solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS), and discuss its potential as a biomarker for physiological aging and oxidative stress. This guide is intended for researchers, chemists, and drug development professionals engaged in the study of human metabolomics, dermatology, and product formulation.

Introduction: The Molecular Signature of Aging Odor

Human body odor is a complex matrix of volatile organic compounds, the composition of which is influenced by genetics, diet, health, and age.[1] While many VOCs contribute to an individual's unique scent profile, a specific unsaturated aldehyde, 2-nonenal, has been identified as a key contributor to the characteristic "aging odor," a grassy or greasy scent that tends to increase in individuals over the age of 40.[2][3][4][5] This phenomenon is not a result of poor hygiene but is a distinct biochemical process linked to age-related changes in skin lipid composition and antioxidant capacity.[2][4][6] Understanding the science behind 2-nonenal is critical for developing targeted interventions in cosmetics, personal care products, and diagnostics. Although the prompt specifies 8-nonenal, the vast majority of literature on aging-related body odor refers to its isomer, trans-2-nonenal. Research has also identified 8-nonenal as a potent odor-active compound, notably as an off-odor in polyethylene packaging, which could arise from the oxidation of dienes.[7] For the purpose of this guide, we will focus on the extensively studied 2-nonenal in the context of human body odor, while acknowledging the existence and analytical relevance of its isomers like 8-nonenal.

Biochemical Genesis of 2-Nonenal

The formation of 2-nonenal is not a direct metabolic product but rather a byproduct of oxidative degradation of specific lipids present on the skin's surface. The causality of its age-related increase is rooted in two concurrent physiological changes: a shift in the composition of skin surface lipids and a decline in the skin's natural antioxidant defenses.[2]

Core Mechanism: Lipid Peroxidation of Omega-7 Unsaturated Fatty Acids

The primary precursors to 2-nonenal are omega-7 monounsaturated fatty acids, specifically palmitoleic acid and vaccenic acid.[1][3] The process unfolds as follows:

-

Increased Precursors: With age, the secretion of lipids from sebaceous glands continues, but the composition can change, leading to an accumulation of these specific omega-7 fatty acids on the skin.

-

Oxidative Stress: As individuals age, there is an increase in reactive oxygen species (ROS) and a corresponding decrease in the efficacy of endogenous antioxidant systems.[1][3] This imbalance creates a pro-oxidative environment on the skin.

-

Peroxidation Cascade: ROS initiate a free-radical chain reaction, attacking the double bonds of the omega-7 fatty acids. This creates unstable lipid peroxides.

-

Degradation to 2-Nonenal: These lipid peroxides are unstable and subsequently decompose, fragmenting into smaller, more volatile molecules, including the nine-carbon aldehyde, 2-nonenal.[1][8]

This pathway highlights that 2-nonenal is an indirect biomarker of cumulative oxidative damage to skin lipids.

Analytical Methodologies for Nonenal Analysis

The volatile and semi-volatile nature of nonenal isomers necessitates highly sensitive and specific analytical techniques. The gold standard for identification and quantification is gas chromatography-mass spectrometry (GC-MS), often preceded by a pre-concentration step to isolate the analyte from the complex skin matrix.

Rationale for Method Selection

-

Sample Collection: Direct skin sampling is preferred. Solid-Phase Microextraction (SPME) is an ideal choice as it is non-invasive, solvent-free, and combines sampling and pre-concentration into a single step. It effectively captures VOCs from the headspace above the skin.

-

Analysis: GC-MS provides the necessary chromatographic resolution to separate isomers and other VOCs, while the mass spectrometer offers definitive identification based on mass spectra and fragmentation patterns.

Self-Validating Experimental Protocol: SPME-GC-MS Analysis of Skin VOCs

This protocol describes a robust, self-validating workflow for the quantitative analysis of nonenal from human skin.

Step 1: Subject Preparation and Acclimation

-

Rationale: To minimize external contamination and standardize physiological state.

-

Procedure:

-

Subjects should refrain from using scented soaps, lotions, or perfumes for at least 24 hours prior to sampling.

-

Subjects should acclimate in a temperature- and humidity-controlled room (e.g., 22°C, 50% RH) for at least 30 minutes.

-

The sampling site (e.g., forearm, upper back) is gently cleaned with a sterile, non-scented wipe and allowed to air dry.

-

Step 2: Headspace VOC Collection using SPME

-

Rationale: To capture and concentrate volatile compounds emanating from the skin surface in a controlled manner.

-

Procedure:

-

An SPME fiber (e.g., 75 µm Carboxen/PDMS) is pre-conditioned according to the manufacturer's instructions.

-

A clean, inert sampling chamber (e.g., an inverted glass funnel) is placed over the prepared skin area.

-

The SPME fiber is inserted into the chamber, with the fiber tip positioned approximately 1-2 cm above the skin surface.

-

Collect headspace volatiles for a standardized period (e.g., 30 minutes).

-

Step 3: GC-MS Analysis

-

Rationale: To separate, identify, and quantify the collected volatile compounds.

-

Procedure:

-

Immediately after sampling, the SPME fiber is transferred to the heated injection port of the GC-MS.

-

Thermal Desorption: The fiber is desorbed in the injector (e.g., 250°C for 2 minutes) in splitless mode to ensure complete transfer of analytes to the GC column.

-

Gas Chromatography: Analytes are separated on a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps at 5°C/min to 280°C, and holds for 5 minutes.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode (e.g., m/z 35-400) for identification.

-

Step 4: Data Processing and Quantification

-

Rationale: To identify 2-nonenal and quantify its abundance.

-

Procedure:

-

Identification: The resulting chromatogram is analyzed. The peak corresponding to 2-nonenal is identified by comparing its retention time and mass spectrum with that of an authentic chemical standard (e.g., synthetic trans-2-nonenal). The NIST Mass Spectral Library can be used for tentative identification.

-

Quantification: For absolute quantification, a calibration curve is generated using multiple concentrations of the 2-nonenal standard. For relative quantification, the peak area of 2-nonenal is normalized to the peak area of an internal standard introduced at a known concentration.

-

Quantitative Data and Biomarker Potential

Studies have consistently demonstrated a strong correlation between age and the presence of 2-nonenal in body odor. The compound is typically undetectable in younger individuals and begins to appear in those aged 40 and older.

| Age Group (Years) | Detection of 2-Nonenal | Relative Abundance | Reference |

| 26-33 | Not Detected | - | Haze et al. (2001)[1] |

| 40-75 | Detected | Tends to increase with age | Haze et al. (2001)[1] |

| >40 | Present | Noticeable odor develops | Mirai Clinical[2] |

The presence and concentration of 2-nonenal can serve as a non-invasive biomarker for the aging process of the skin and underlying levels of oxidative stress. This has significant implications for the development of "cosmeceuticals" or dermatological treatments aimed at mitigating the effects of skin aging. Furthermore, its link to lipid peroxidation suggests it could be explored as a potential secondary indicator in conditions associated with high oxidative stress.

Physiological Implications

As an α,β-unsaturated aldehyde, 2-nonenal is a reactive molecule. It can covalently bind to proteins, primarily through Michael addition with the side chains of cysteine, histidine, and lysine residues.[8] This formation of "nonenal-protein adducts" can alter protein structure and function. While the specific downstream consequences of this process on the skin are still under investigation, the formation of such adducts is a hallmark of oxidative damage and is implicated in the pathophysiology of various diseases.[9][10]

Conclusion

2-Nonenal is a scientifically validated and significant component of human body odor that is intrinsically linked to the aging process. Its formation via the oxidative degradation of omega-7 fatty acids serves as a clear biochemical marker of age-related changes in skin physiology. The analytical workflows detailed in this guide, centered on SPME-GC-MS, provide a robust framework for its reliable detection and quantification. For researchers and developers in the fields of dermatology, cosmetics, and diagnostics, a thorough understanding of 2-nonenal's biochemistry and analysis is paramount for creating effective products and innovative diagnostic strategies targeting the aging population.

References

-

Haze, S., Gozu, Y., Nakamura, S., Kohno, Y., Sawano, K., Ohta, H., & Yamazaki, K. (2001). 2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging. Journal of Investigative Dermatology, 116(4), 520-524. [Link]

-

MDPI. (n.d.). Mechanisms of Metabolic Reprogramming Regulating Immunosuppression in the Gastric Cancer Tumor Microenvironment. MDPI. [Link]

-

Mirai Clinical. (n.d.). Nonenal, Aging Odor Eliminating Soap. Mirai Clinical Persimmon Soap. [Link]

-

Toyokuni, S., Uchida, K., Okamoto, K., Hattori-Nakakuki, Y., Hiai, H., & Stadtman, E. R. (2003). Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. Journal of Biological Chemistry, 278(33), 31179-31186. [Link]

-

Taylor & Francis Online. (n.d.). 2-Nonenal – Knowledge and References. Taylor & Francis. [Link]

-

The Good Scents Company. (n.d.). Nonanal (aldehyde C-9), 124-19-6. The Good Scents Company. [Link]

-

Sanders, R. A., & Zerebinski, C. J. (2005). Identification of 8-Nonenal as an Important Contributor to “Plastic” Off-Odor in Polyethylene Packaging. Journal of Agricultural and Food Chemistry, 53(5), 1618-1622. [Link]

-

Kondo, H., & Nakashima, Y. (2023). Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor. Biosensors, 13(7), 699. [Link]

-

Schaur, R. J., Siems, W., & Sitte, N. (2014). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. Biomolecules, 4(3), 889-937. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Nonenal. PubChem Compound Database. [Link]

-

Caring Hearts Premier Home Care. (2025). Nonenal Odor: What It Is and How To Prevent It. Caring Hearts Premier Home Care. [Link]

-

National Center for Biotechnology Information. (n.d.). Nonanal. PubChem Compound Database. [Link]

-

Semantic Scholar. (2001). 2-Nonenal newly found in human body odor tends to increase with aging. Semantic Scholar. [Link]

-

ChemSynthesis. (n.d.). 8-nonenal. ChemSynthesis. [Link]

-

Mirai Clinical. (n.d.). 5 Best Ways to Avoid Nonenal: The Hidden Cause of Aging Odor. Mirai Clinical. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. miraiclinical.com [miraiclinical.com]

- 3. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonenal Odor: What It Is and How To Prevent It [caringheartspremierhomecare.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. miraiclinical.com [miraiclinical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Analysis of 8-Nonenal using Solid-Phase Microextraction (SPME)

Introduction: The Significance of 8-Nonenal and the Power of SPME

8-Nonenal is a volatile aldehyde that contributes significantly to the aroma profile of various substances, from food products to biological samples. Its presence, even at trace levels, can be indicative of lipid peroxidation, making it a key marker in flavor chemistry, off-odor analysis, and potentially in biomedical research. For instance, it has been identified as a contributor to the "plastic" off-odor in polyethylene packaging, which can affect the quality of stored food and beverages[1]. The reliable and sensitive quantification of 8-nonenal is therefore crucial.

Solid-Phase Microextraction (SPME) emerges as a superior analytical choice for this purpose. It is a solvent-free, simple, and efficient sample preparation technique that integrates extraction, concentration, and sample introduction into a single step[2][3][4]. This methodology is particularly advantageous for volatile compounds like 8-nonenal, minimizing analyte loss and reducing sample handling, which in turn enhances reproducibility and sensitivity[2][5]. This application note provides a detailed protocol for the analysis of 8-nonenal using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and professionals in drug development.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME operates on the principle of equilibrium partitioning of an analyte between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated on a fused silica fiber[3][4]. The sample is placed in a sealed vial and typically heated to promote the volatilization of analytes into the headspace. The SPME fiber is then exposed to the headspace, and the volatile analytes adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Experimental Workflow for 8-Nonenal Analysis

The following diagram illustrates the general workflow for the analysis of 8-Nonenal using HS-SPME-GC-MS.

Sources

- 1. Identification of 8-nonenal as an important contributor to "plastic" off-odor in polyethylene packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 8-Nonenal in Human Plasma

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantification of 8-Nonenal, a volatile aldehyde and emerging biomarker of oxidative stress, in human plasma. Due to the inherent challenges in analyzing small, volatile, and low-concentration aldehydes by liquid chromatography-mass spectrometry (LC-MS/MS), this method employs a pre-analytical chemical derivatization step using 3-Nitrophenylhydrazine (3-NPH). This strategy significantly enhances chromatographic retention and ionization efficiency. The protocol outlines a comprehensive workflow, including plasma sample preparation via protein precipitation, optimized derivatization conditions, and specific LC-MS/MS parameters for the selective and sensitive detection of the 8-Nonenal-3-NPH derivative. This method is intended for researchers, scientists, and drug development professionals investigating lipid peroxidation, oxidative stress-related diseases, and aging.

Introduction: The Rationale for 8-Nonenal Quantification

Lipid peroxidation, a consequence of oxidative stress, results in the formation of reactive aldehydes that can covalently modify proteins and nucleic acids, leading to cellular dysfunction.[1] Among these, 8-Nonenal (C₉H₁₆O) is an unsaturated aldehyde formed from the oxidative decomposition of ω-7 monounsaturated fatty acids.[2] Its presence and concentration in biological matrices are of increasing interest as a potential biomarker for aging and various pathological conditions.[2][3]

The direct analysis of 8-Nonenal by LC-MS/MS is hampered by its poor retention on reverse-phase columns and low ionization efficiency. To overcome these limitations, chemical derivatization is an essential strategy.[4] This method utilizes 3-Nitrophenylhydrazine (3-NPH), a reagent that reacts with the carbonyl group of aldehydes to form a stable hydrazone.[4][5][6] The resulting derivative exhibits significantly improved hydrophobicity, leading to better chromatographic behavior, and the nitrophenyl group provides a readily ionizable moiety for sensitive MS detection. Studies have shown that 3-NPH can offer superior sensitivity compared to the more traditional 2,4-Dinitrophenylhydrazine (DNPH) for certain aldehydes.[4]

This document provides a step-by-step protocol for the entire analytical workflow, from sample collection to data acquisition, establishing a self-validating system for the trustworthy quantification of 8-Nonenal.

Experimental Workflow Overview

The analytical process is a multi-stage workflow designed to ensure reproducibility and accuracy. It begins with sample preparation to isolate the analyte from the complex plasma matrix, followed by chemical derivatization to enhance its analytical properties, and concludes with instrumental analysis for separation and quantification.

Caption: High-level overview of the analytical workflow.

Materials and Reagents

-

8-Nonenal standard (≥95% purity)

-

8-Nonenal-d7 (or other suitable stable isotope-labeled internal standard)

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Human Plasma (K₂EDTA)

-

Micro-centrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials (Amber glass)

Detailed Protocols

Preparation of Stock and Working Solutions

-

8-Nonenal Stock Solution (1 mg/mL): Accurately weigh 10 mg of 8-Nonenal standard and dissolve in 10 mL of acetonitrile.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of 8-Nonenal-d7 in acetonitrile.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the 8-Nonenal stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

-

3-NPH Derivatization Reagent (50 mM): Dissolve 94.8 mg of 3-NPH hydrochloride in 10 mL of 50% methanol. This solution should be prepared fresh daily.

-

EDC-Pyridine Catalyst Solution (120 mM EDC in 7.5% Pyridine): Dissolve 230 mg of EDC in 10 mL of a solution containing 750 µL of pyridine and 9.25 mL of 50% methanol. Prepare fresh daily.

Sample Preparation and Derivatization Protocol

This protocol is designed for a 100 µL plasma sample. All steps should be performed on ice or at 4°C where indicated to minimize analyte degradation.

-

Aliquoting: To a 1.5 mL micro-centrifuge tube, add 100 µL of human plasma (or calibration standard/QC sample).

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples). Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. The use of acetonitrile is effective for precipitating plasma proteins.[7]

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a new 1.5 mL tube, avoiding the protein pellet.

-

Derivatization Reaction:

-

Add 50 µL of the 50 mM 3-NPH reagent to the supernatant.

-

Add 50 µL of the EDC-Pyridine catalyst solution.

-

Vortex the mixture for 30 seconds.

-

-

Incubation: Incubate the reaction mixture at 20°C for 30 minutes in the dark. These optimized conditions ensure a complete and robust reaction.[4]

-

Final Preparation: After incubation, centrifuge the tubes at 14,000 x g for 5 minutes. Transfer the supernatant to an amber glass autosampler vial for LC-MS/MS analysis.

Caption: Reaction of 8-Nonenal with 3-NPH to form a stable hydrazone.

LC-MS/MS Instrumental Parameters

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 50% B to 95% B over 8 min, hold 2 min, return to initial over 0.5 min |

Rationale: A C18 column is ideal for retaining the hydrophobic hydrazone derivative.[8][9] The gradient elution with acetonitrile ensures sufficient separation from matrix components and sharp peak shapes.

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temp. | 500°C |

| Capillary Voltage | -3.5 kV |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Rationale: Phenylhydrazine derivatives are readily ionized in negative mode ESI, often forming a stable [M-H]⁻ ion.[10][11] MRM provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 8-Nonenal-3-NPH | 274.2 | 137.0 | 100 | 22 |

| 8-Nonenal-d7-3-NPH (IS) | 281.2 | 137.0 | 100 | 22 |

Derivation of MRM Transitions:

-

Precursor Ion: The molecular weight of 8-Nonenal (C₉H₁₆O) is 140.22 g/mol . The molecular weight of 3-NPH (C₆H₇N₃O₂) is 153.14 g/mol . The derivatization reaction is a condensation, releasing one molecule of water (18.02 g/mol ).

-

Mass of derivative = 140.22 + 153.14 - 18.02 = 275.34 g/mol .

-

The precursor ion in negative mode is [M-H]⁻, resulting in an m/z of 274.3 (rounded to 274.2 for practical instrument setting).

-

-

Product Ion: The most common and stable fragmentation for nitrophenylhydrazones involves the cleavage of the N-N bond, resulting in the formation of the nitrophenylhydrazine radical anion or related fragments. The fragment at m/z 137.0 corresponds to the [NO₂-C₆H₄-NH]⁻ fragment, which provides a consistent and intense product ion for quantification across many aldehyde-3-NPH derivatives.[5][6]

Method Validation and Performance

The method should be validated according to established bioanalytical guidelines, assessing the following parameters:[12]

-

Linearity: The calibration curve should be linear over the expected physiological concentration range, with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations should demonstrate accuracy (% bias) within ±15% and precision (%CV) ≤15%.

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision.

-

Selectivity: Analysis of blank plasma from multiple sources should show no significant interfering peaks at the retention time of the analyte and IS.

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

-

Stability: Freeze-thaw, short-term bench-top, and long-term storage stability of 8-Nonenal in plasma should be evaluated.

Conclusion

This application note details a complete and optimized LC-MS/MS method for the quantification of 8-Nonenal in human plasma. The strategic use of 3-Nitrophenylhydrazine derivatization successfully overcomes the analytical challenges associated with this volatile aldehyde, enabling sensitive and reliable measurement. The provided protocols for sample preparation, derivatization, and instrumental analysis, grounded in established scientific principles, offer a robust framework for researchers in the fields of oxidative stress, clinical diagnostics, and pharmaceutical development.

References

-

Wang, Y., et al. (2017). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1061-1062, 259-267. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

-

Zhu, X., et al. (2020). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. International Journal of Analytical Chemistry, 2020, 8868959. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. Available at: [Link]

-

Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. Available at: [Link]

-

Valko, M., et al. (2007). Free radicals and antioxidants in normal physiological functions and human disease. The International Journal of Biochemistry & Cell Biology, 39(1), 44-84. Available at: [Link]

-

Zwiener, C., et al. (2002). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical and Bioanalytical Chemistry, 372(5-6), 615-621. Available at: [Link]

-

Lee, J. H., et al. (2022). Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor. Antioxidants, 11(11), 2199. Available at: [Link]

-

Haze, S., et al. (2001). 2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging. Journal of Investigative Dermatology, 116(4), 520-524. Available at: [Link]

-

Han, J., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC–MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(29), 10188-10197. Available at: [Link]

-

Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Application Note. Available at: [Link]

-

Han, J., & Lin, Z. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. ResearchGate. Available at: [Link]

-

Tulipani, S., et al. (2013). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical and Bioanalytical Chemistry, 405(9), 2965-2977. Available at: [Link]

-

Chen, G. Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(4), 2291-2299. Available at: [Link]

-

On-line TOF-MS analysis of 2,4-dinitrophenylhydrazine derivatives of carbonyl compounds from 2-nonenal/O3 reaction. (n.d.). Journal of Mass Spectrometry. Available at: [Link]

-

Rabol, R., et al. (2000). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 741(1), 105-114. Available at: [Link]

-

SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Available at: [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. hitachi-hightech.com [hitachi-hightech.com]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Application Note: High-Sensitivity Identification of 8-Nonenal using Gas Chromatography-Mass Spectrometry

Abstract

This document provides a comprehensive guide for the identification and analysis of 8-Nonenal, a volatile unsaturated aldehyde, using Gas Chromatography-Mass Spectrometry (GC-MS). 8-Nonenal is a significant compound in various fields, including food science, materials science, and biomedical research, often associated with lipid peroxidation and off-flavor development. This application note details the chemical properties of 8-Nonenal, discusses various sample preparation strategies including Solid-Phase Microextraction (SPME) and chemical derivatization, provides optimized GC-MS protocols, and explains the principles of data analysis for confident identification. The methodologies are designed for researchers, scientists, and drug development professionals seeking a robust and validated approach to 8-Nonenal analysis.

Introduction: The Significance of 8-Nonenal

8-Nonenal (C₉H₁₆O) is an unsaturated aldehyde that arises as a secondary product of the oxidation of polyunsaturated fatty acids.[1] Its presence, even at trace levels, can have a significant sensory impact, often contributing to "plastic" or "stale" off-odors in food products and beverages stored in polyethylene containers.[1] Beyond its role in food and packaging chemistry, 8-Nonenal is also studied as a potential biomarker in biological systems, where lipid peroxidation is implicated in various physiological and pathological processes.

The inherent volatility and reactivity of 8-Nonenal, coupled with its typically low concentrations in complex matrices, present analytical challenges. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for its analysis, offering the requisite sensitivity and specificity for unambiguous identification and quantification.[2] This guide provides the scientific rationale and detailed protocols to achieve reliable and reproducible results.

Table 1: Chemical Properties of 8-Nonenal

| Property | Value | Source |

| IUPAC Name | non-8-enal | [1] |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~188-190 °C (for 2-Nonenal) | [3] |

The Analytical Challenge: Causality Behind Method Selection

The successful analysis of 8-Nonenal hinges on a meticulously planned workflow that addresses its chemical nature. The core challenges are its volatility, potential for thermal degradation, and the need for high sensitivity. The following sections explain the reasoning behind the recommended analytical choices.

Sample Preparation: Extraction and Concentration

The primary goal of sample preparation is to isolate 8-Nonenal from the sample matrix and concentrate it to a level detectable by the GC-MS. The choice of technique is matrix-dependent.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, highly efficient technique for volatile and semi-volatile compounds.[2] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition onto the fiber, which is then directly desorbed in the hot GC inlet.

-

Expert Insight: The choice of fiber coating is critical. For aldehydes like 8-Nonenal, a Divinylbenzene/Polydimethylsiloxane (PDMS/DVB) or a Carboxen/PDMS (CAR/PDMS) fiber is recommended. These mixed-phase fibers offer a combination of adsorption and absorption mechanisms, providing efficient extraction for a broad range of volatile compounds, including polar aldehydes. Optimization of extraction time and temperature is crucial to achieve equilibrium and maximize sensitivity without inducing analyte degradation.

-

-

Simultaneous Distillation-Extraction (SDE): For solid or complex liquid matrices, such as food products or plastics, SDE is a powerful, albeit more labor-intensive, technique.[1] The sample is steam distilled while the distillate is simultaneously extracted with an organic solvent (e.g., methylene chloride).[1] This continuous process allows for exhaustive extraction of volatile and semi-volatile compounds.

Chemical Derivatization: Enhancing Analytical Performance

To improve chromatographic properties and enhance sensitivity, especially in complex biological matrices, derivatization of the aldehyde functional group is often employed.

-

PFBHA Derivatization: The most common derivatizing agent for aldehydes in GC-MS analysis is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the carbonyl group of 8-Nonenal to form a stable oxime derivative.

-

Causality: This derivatization has several advantages:

-

Increased Volatility and Thermal Stability: The resulting oxime is more stable and less prone to degradation in the hot GC inlet.

-

Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to detection by Electron Capture Negative Ionization (ECNI) MS, which can lower detection limits significantly.

-

Improved Chromatography: The derivative is less polar than the parent aldehyde, leading to better peak shape and resolution on common non-polar GC columns.

-

-

Caption: From sample collection to final quantification.

Protocol 1: HS-SPME-GC-MS

This protocol is ideal for liquid samples (e.g., beverages, biological fluids) or for the headspace analysis of solid samples.

1. Sample Preparation: a. Place a known amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a 20 mL headspace vial. b. For quantitative analysis, add an appropriate internal standard (e.g., cis-6-nonenal or a deuterated analog) to the vial. c. Seal the vial immediately with a PTFE-faced silicone septum.

2. HS-SPME Procedure: a. Place the vial in an autosampler tray with an agitator and heater. b. Equilibration: Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation to allow the analytes to partition into the headspace. c. Extraction: Expose a PDMS/DVB or CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 45-90 minutes) at the same temperature.

3. GC-MS Analysis: a. Desorption: Immediately transfer the fiber to the GC injection port, heated to a temperature sufficient for rapid desorption (e.g., 250-280°C), for 2-5 minutes in splitless mode. b. Chromatographic Separation: Perform the separation on a suitable capillary column. c. Mass Spectrometric Detection: Acquire data in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, VF-200ms) | Provides good resolution for volatile compounds. The 5% phenyl-methylpolysiloxane phase is a versatile, low-bleed stationary phase suitable for a wide range of analytes. |

| Carrier Gas | Helium at a constant flow of 1.0-1.6 mL/min | Inert and provides good chromatographic efficiency. |

| Injection Mode | Splitless | Maximizes the transfer of analyte from the SPME fiber to the column, enhancing sensitivity. |

| Oven Program | Initial: 40-60°C (hold 1-2 min), Ramp: 3-10°C/min to 250°C, Final hold: 5-7 min | The initial low temperature allows for efficient trapping of volatile compounds at the head of the column. The ramp rate is a balance between separation efficiency and analysis time. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Mode | Full Scan (m/z 40-350) for identification; SIM for quantification | Full scan allows for comparison with spectral libraries (e.g., NIST). SIM mode enhances sensitivity by monitoring only characteristic ions of the target analyte. |

| Characteristic Ions (SIM) | 55, 70, 83, 96, 111, 122 m/z (for underivatized 8-Nonenal) | These ions are characteristic fragments of nonenal isomers and can be used for selective detection. |

Data Analysis and Interpretation

1. Peak Identification: a. The primary identification is based on the retention time of the chromatographic peak compared to an authentic 8-Nonenal standard analyzed under the same conditions. b. Confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST, Wiley) or a laboratory-generated standard. The match factor should be high (>800) for confident identification.

2. Mass Spectrum Interpretation:

-

Underivatized 8-Nonenal: The EI mass spectrum will exhibit a molecular ion (M⁺) at m/z 140, although it may be of low abundance. The fragmentation pattern will be characterized by a series of hydrocarbon fragments resulting from cleavage along the alkyl chain.

-